Synthesis Yield vs. Diethyl Perfluorophenylmalonate
In a direct synthesis comparison, Dimethyl 2-(4-cyano-2-nitrophenyl)malonate was obtained in an 88% isolated yield via reaction of dimethyl malonate with 4-chloro-3-nitrobenzonitrile in the presence of potassium tert-butoxide in DMSO at 20-100 °C . This yield substantially exceeds the 47% isolated yield reported for the synthesis of Diethyl 2-(perfluorophenyl)malonate, a fluorinated analog, which was prepared via reaction of sodium diethyl malonate with hexafluorobenzene [1]. The higher yield of the target compound demonstrates superior reaction efficiency under comparable SₙAr conditions.
| Evidence Dimension | Isolated Synthesis Yield |
|---|---|
| Target Compound Data | 88% |
| Comparator Or Baseline | Diethyl 2-(perfluorophenyl)malonate: 47% |
| Quantified Difference | 41 percentage points higher (88% vs 47%) |
| Conditions | Target: Reaction of dimethyl malonate with 4-chloro-3-nitrobenzonitrile, potassium tert-butoxide, DMSO, 20-100 °C . Comparator: Reaction of sodium diethyl malonate with hexafluorobenzene [1]. |
Why This Matters
Higher synthetic yield reduces the cost and increases the efficiency of producing this key intermediate for procurement in large-scale medicinal chemistry campaigns.
- [1] SciSpace. Diethyl malonate publications (Diethyl 2-(perfluorophenyl)malonate synthesized in 47% isolated yield). https://scispace.com View Source
